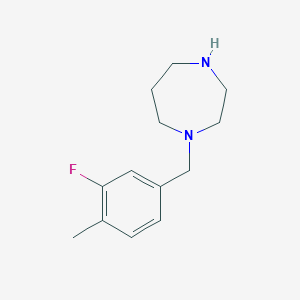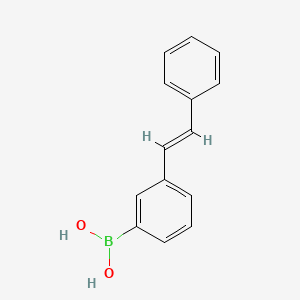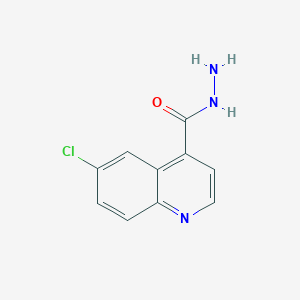
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . Industrial production methods often employ metal-catalyzed synthesis and Friedländer cyclization to achieve higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide (SeO2) to form corresponding aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with alkyl halides to form N-alkylsubstituted derivatives.
Common reagents and conditions used in these reactions include methanolic potassium hydroxide for substitution and dioxane as a solvent for oxidation . Major products formed from these reactions include various functionalized naphthyridine derivatives .
Scientific Research Applications
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine exerts its effects involves interaction with molecular targets such as topoisomerase II. This interaction can inhibit the enzyme’s activity, leading to the suppression of DNA replication and cell proliferation . The compound’s ability to intercalate with DNA segments further enhances its anticancer properties .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine include:
2,7-Dimethyl-1,8-naphthyridine: Known for its use in synthesizing Mannich bases and Schiff’s bases.
4-Hydroxy-2,7-dimethyl-1,8-naphthyridine: Utilized in the synthesis of N-β-glycosides and pyrazolone derivatives.
2,7-Diamino-1,8-naphthyridine: Employed in the development of antihypertensives and antiarrhythmics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
874825-73-7 |
|---|---|
Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-chloro-3,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine |
InChI |
InChI=1S/C10H11ClN4/c1-5-3-4-7-8(11)6(2)9(15-12)14-10(7)13-5/h3-4H,12H2,1-2H3,(H,13,14,15) |
InChI Key |
VRHNIMHRLSYEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C(=N2)NN)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)








![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)

![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

